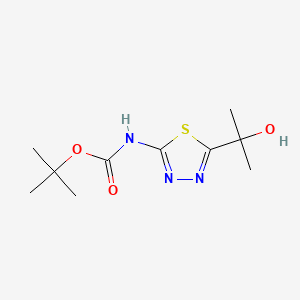methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)
[5-(aminomethyl)-1-methyl-1H-pyrazol-4-yl](imino)methyl-lambda6-sulfanone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone dihydrochloride is a synthetic chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, an aminomethyl group, and a sulfanone moiety. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone dihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the pyrazole is reacted with formaldehyde and a primary or secondary amine.
Formation of the Sulfanone Moiety: The sulfanone group is introduced through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or sodium periodate.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanone moiety can undergo further oxidation to form sulfone derivatives.
Reduction: The imino group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone dihydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicine, 5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone dihydrochloride has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfanone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone: The non-dihydrochloride form of the compound.
5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone sulfate: A sulfate salt form of the compound.
5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone phosphate: A phosphate salt form of the compound.
Uniqueness
The dihydrochloride form of 5-(aminomethyl)-1-methyl-1H-pyrazol-4-ylmethyl-lambda6-sulfanone is unique due to its enhanced solubility and stability in aqueous solutions. This makes it particularly useful in biological and medicinal applications where solubility is a critical factor.
Eigenschaften
Molekularformel |
C6H14Cl2N4OS |
|---|---|
Molekulargewicht |
261.17 g/mol |
IUPAC-Name |
[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H12N4OS.2ClH/c1-10-5(3-7)6(4-9-10)12(2,8)11;;/h4,8H,3,7H2,1-2H3;2*1H |
InChI-Schlüssel |
ZHBMSJXWEOLMML-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)S(=N)(=O)C)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)

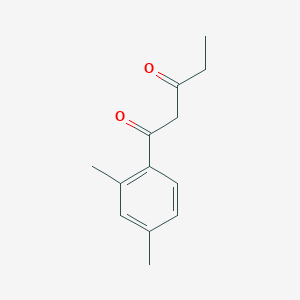

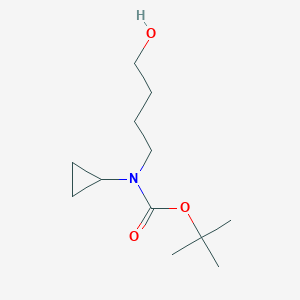
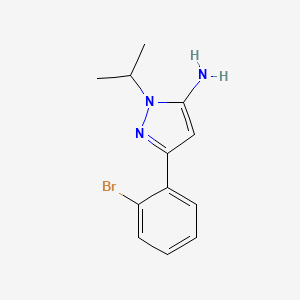
![6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylicacidhydrochloride](/img/structure/B13547567.png)
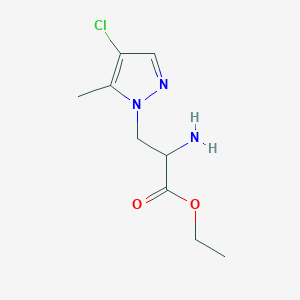
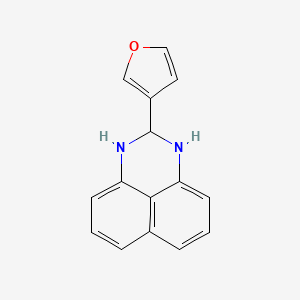

![1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride](/img/structure/B13547581.png)


